Blonanserin vs. Risperidone: Quantified Reduction in Prolactin Elevation Risk
In a comprehensive 2024 meta-analysis of 14 studies with 2697 participants, blonanserin demonstrated a significantly lower risk of increasing blood prolactin compared to risperidone. This finding is corroborated by an earlier 2016 meta-analysis of direct head-to-head trials [1][2].
| Evidence Dimension | Risk of increased blood prolactin |
|---|---|
| Target Compound Data | Risk Ratio (RR): 0.66 (95% CI: 0.51, 0.86) |
| Comparator Or Baseline | Risperidone (reference group for RR) |
| Quantified Difference | 34% lower relative risk of prolactin elevation with blonanserin |
| Conditions | Meta-analysis of randomized controlled trials in patients with schizophrenia (acute-phase studies) |
Why This Matters
This quantifies a major advantage in tolerability, making blonanserin a preferable choice for patients where avoiding hyperprolactinemia is a clinical priority.
- [1] Tian, J., et al. (2024). Efficacy and tolerability of blonanserin in schizophrenia: A systematic review and meta-analysis of randomized controlled trials. Schizophrenia Research, 274:360-373. View Source
- [2] Hagi, K., et al. (2016). PM397. Effectiveness of blonanserin in patients with schizophrenia: A systematic review and meta-analysis of direct head-to-head comparisons with other antipsychotics. Int J Neuropsychopharmacol, 19(Suppl 1):44-45. View Source
